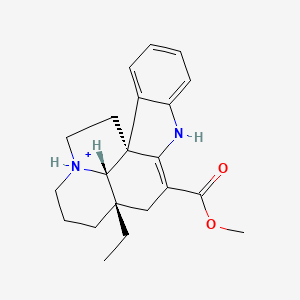

Vincadifformine(1+)

描述

属性

分子式 |

C21H27N2O2+ |

|---|---|

分子量 |

339.5 g/mol |

IUPAC 名称 |

methyl (1R,12S,19S)-12-ethyl-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/p+1/t19-,20-,21-/m0/s1 |

InChI 键 |

GIGFIWJRTMBSRP-ACRUOGEOSA-O |

SMILES |

CCC12CCC[NH+]3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

手性 SMILES |

CC[C@@]12CCC[NH+]3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

规范 SMILES |

CCC12CCC[NH+]3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry and Cancer Treatment

Vincadifformine(1+) is recognized for its potential in cancer therapy. As a member of the monoterpenoid indole alkaloids, it shares structural similarities with other clinically significant compounds such as vinblastine and vincristine, which are well-established in cancer treatment. Research indicates that vincadifformine(1+) exhibits cytotoxic properties against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study: Anticancer Activity

A study demonstrated that vincadifformine(1+) shows significant inhibitory effects on cancer cell proliferation. The compound was tested against several human cancer cell lines, including breast and lung cancer cells, where it exhibited dose-dependent cytotoxicity. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, similar to other known alkaloids from Catharanthus roseus .

Biosynthesis Pathways

The biosynthesis of vincadifformine(1+) involves complex enzymatic pathways that lead to the formation of various alkaloids. Research has identified specific enzymes responsible for the hydroxylation and acetylation processes that modify precursor compounds into vincadifformine(1+). Understanding these pathways is crucial for biotechnological applications, including the production of this compound through genetic engineering or fermentation processes.

Table 1: Key Enzymes in Biosynthesis

| Enzyme | Function | Source |

|---|---|---|

| Vincadifformine 19-hydroxylase (V19H) | Catalyzes hydroxylation of vincadifformine | Catharanthus roseus roots |

| Minovincinine-O-acetyltransferase | Converts minovincinine to echitovenine | Catharanthus roseus leaves |

Pharmacological Insights

Vincadifformine(1+) has been studied for its pharmacological properties beyond anticancer effects. It has shown promise in treating parasitic infections, particularly malaria, due to its antiplasmodial activity. The compound's mechanism involves interference with the metabolic processes of the malaria parasite, making it a potential candidate for developing new antimalarial drugs .

Case Study: Antiplasmodial Activity

In vitro studies have indicated that vincadifformine(1+) possesses significant antiplasmodial activity against Plasmodium falciparum. The compound was found to inhibit parasite growth effectively, suggesting its utility in developing treatments for malaria, especially in regions where resistance to conventional drugs is prevalent .

Synthetic Approaches

The total synthesis of vincadifformine(1+) has been achieved through various synthetic methodologies, showcasing its complex structure and the challenges involved in its production. Recent advancements in asymmetric synthesis have allowed for more efficient routes to obtain this compound, which can enhance its availability for research and therapeutic use.

Table 2: Synthetic Routes

相似化合物的比较

Villalstonine

- Structure : A dimeric alkaloid with two vincadifformine-like units linked via a disulfide bridge.

- Bioactivity : Exhibits stronger antimalarial activity (IC₅₀ < 10 µM) compared to vincadifformine due to its dimeric configuration enhancing target binding .

- Natural Source : Co-occurs with vincadifformine in Alstonia species.

Pleiocarpamine

Ervinidinine and Ervincinine

Vincamine

10-Nitro-vincadifformine (3)

16-Hydroxyvincadifformine

Derivatives 4 and 8

- Modifications : Bromination and epoxidation at C-10 and C-16 positions.

- Bioactivity : Enhanced antiplasmodial activity (IC₅₀: 5.3–11.4 µM) and lower cytotoxicity (CI: 2.0–4.8) compared to parent compound .

Key Comparative Data

Research Findings and Implications

- Structural-Activity Relationship (SAR) : The C-16 substituent and N4 hybridization are critical for antimalarial efficacy. Bromination or hydroxylation at C-10/C-16 enhances potency by improving target binding .

- Synthetic Accessibility : Vincadifformine serves as a scaffold for generating diverse analogues via nitration, hydroxylation, and epoxidation .

- Clinical Potential: Semisynthetic derivatives (e.g., Compound 4) show promise as antimalarial leads due to low cytotoxicity and high selectivity indices (CI < 5) .

准备方法

Radical Cyclization and Heck Reaction-Based Approaches

A landmark total synthesis route, reported in the Journal of Organic Chemistry, employs intramolecular free-radical cyclizations and Heck reactions to construct the pentacyclic framework of vincadifformine(1+). The process begins with the condensation of indoloazepine (1 ) with 2-(phenylselenyl)butyraldehyde, yielding tetracyclic intermediates (2 , 3 ). Subsequent N-alkylation and radical-induced cyclization generate the core structure, which is further functionalized via Heck coupling to introduce the final substituents.

Key steps include:

-

Radical cyclization : Using azobisisobutyronitrile (AIBN) as an initiator, intermediates undergo 5-exo trigonal cyclization to form the C-ring.

-

Heck reaction : Palladium-catalyzed coupling of alkenyl iodides with the indole moiety constructs the D-ring, achieving stereochemical control critical for biological activity.

This method highlights the versatility of radical chemistry in assembling complex alkaloid frameworks, though it requires precise control over reaction conditions to avoid side products.

Enamine Alkylation and Hydrogenation Strategies

A patent by Justia outlines a multi-step synthesis starting with a benzyl-protected dialkyl hexahydroazepinoindole derivative (V ). Hydrogenation over 5% Pd/C removes the benzyl group, followed by condensation with functionalized aldehydes (e.g., halo- or epoxy-aldehydes) to yield vincadifformine derivatives. The aldehyde’s electronic properties dictate the regioselectivity of the enamine alkylation, enabling modular access to analogs.

Semi-Synthesis from Tabersonine

Catalytic Hydrogenation of Tabersonine

Tabersonine, a biosynthetic precursor isolated from Voacanga species, serves as a starting material for semi-synthesis. Catalytic hydrogenation of (-)-tabersonine (1 ) over Pd/C selectively reduces the Δ6,7 double bond, producing (-)-vincadifformine (2 ) with high stereochemical fidelity. This step is critical for preserving the 5α,12β,19α configuration, which is essential for bioactivity.

Oxidation and Molecular Rearrangement

Post-hydrogenation, (-)-vincadifformine undergoes oxidation with peroxy-compounds (e.g., mCPBA) to form 1,2-dehydro-16-carbomethoxy-16-hydroxy-N-oxy-aspidospermidine (4 ). Acid-mediated rearrangement in the presence of reducing agents (e.g., Zn/HOAc) yields a mixture of (-)-vincamine, epi-vincamine, and apo-vincamine, from which vincadifformine(1+) can be isolated via chromatography.

Structural and Reaction Insights

Molecular Structure and Stereochemical Considerations

Vincadifformine(1+) features a pentacyclic scaffold with chiral centers at C5, C12, and C19. X-ray crystallography confirms the P212121 space group and unit cell parameters (a = 10.090 Å, b = 13.406 Å, c = 13.625 Å), underscoring the compact, rigid architecture that complicates synthetic efforts. The methoxycarbonyl group at C3 enhances solubility and influences hydrogen-bonding interactions during crystallization.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Total Synthesis | Radical cyclization, Heck coupling | Modular, enables analog synthesis | Low yields (15–20%), complex purification |

| Semi-Synthesis | Hydrogenation of tabersonine, oxidation | High stereoselectivity, scalable | Dependent on natural tabersonine supply |

Natural Occurrence and Extraction

Vincadifformine is isolated from Alstonia spatulata, Hunteria umbellata, and Melodinus fusiformis. Extraction typically involves methanol maceration followed by column chromatography, though yields are low (<0.01% w/w) . Advances in metabolic engineering aim to enhance plant-derived yields, but synthetic routes remain predominant for large-scale production.

常见问题

Q. What are the standard methods for synthesizing Vincadifformine(1+), and how can researchers ensure reproducibility?

Vincadifformine(1+) synthesis typically involves intermolecular aza-Friedel-Crafts reactions followed by rearrangement steps, as demonstrated in recent total syntheses of Aspidosperma alkaloids . To ensure reproducibility:

- Document reaction conditions (temperature, catalysts, solvents) and purification protocols.

- Validate intermediate compounds via NMR and mass spectrometry.

- Cross-reference procedures with peer-reviewed protocols, such as those involving yeast-mediated hydroxylation for derivative production .

Q. Which analytical techniques are essential for characterizing Vincadifformine(1+) and its derivatives?

Key techniques include:

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to resolve structural ambiguities, particularly in stereochemistry.

- High-performance liquid chromatography (HPLC) for purity assessment, especially when isolating derivatives like 16-hydroxyvincadifformine .

Q. How can researchers design initial assays to evaluate Vincadifformine(1+)’s biological activity?

- Use in vitro antiplasmodial assays (e.g., Plasmodium falciparum cultures) with IC₅₀ determination to assess potency .

- Include cytotoxicity testing (e.g., mammalian cell lines like HEK293) to establish selectivity indices.

- Standardize protocols using positive controls (e.g., chloroquine for antimalarial studies) and replicate experiments across independent labs to mitigate variability .

Advanced Research Questions

Q. How can structural modifications of Vincadifformine(1+) optimize its pharmacological profile while minimizing cytotoxicity?

- Targeted functionalization : Modify C(R), C(R,R), and N4 positions to alter pharmacokinetic properties. For example, hydroxylation at C16 improves solubility but may require stability testing under physiological conditions .

- Computational modeling : Use molecular docking to predict binding affinity to target proteins (e.g., Plasmodium enzymes) and prioritize derivatives for synthesis .

- Structure-activity relationship (SAR) studies : Systematically compare substituent effects on bioactivity and cytotoxicity using dose-response assays .

Q. What methodological strategies resolve contradictions in Vincadifformine(1+)’s reported bioactivity across studies?

- Meta-analysis : Compare experimental conditions (e.g., cell lines, incubation times) and adjust for confounding variables like solvent toxicity (e.g., DMSO concentrations) .

- Iterative validation : Replicate disputed experiments with standardized protocols and share raw data for independent verification .

- Cross-disciplinary review : Engage experts in pharmacology, organic chemistry, and biostatistics to identify methodological biases or analytical oversights .

Q. How can researchers design a robust framework for studying Vincadifformine(1+)’s mechanism of action?

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected by Vincadifformine(1+) exposure.

- Genetic knockout models : Use CRISPR/Cas9 to silence putative target genes in model organisms (e.g., Plasmodium) and assess resistance development .

- Kinetic studies : Measure time-dependent inhibition of enzymatic targets (e.g., acetylcholinesterase) using stopped-flow spectrophotometry .

Methodological Considerations

- Data validation : Ensure statistical rigor by calculating p-values with Bonferroni correction for multiple comparisons and reporting effect sizes .

- Ethical compliance : For studies involving human-derived cell lines, obtain ethics approvals and disclose sourcing in publications .

- Literature integration : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to align research questions with gaps in existing literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。